DMCM hydrochloride is a benzodiazepine inverse agonist that displays anxiogenic and potent convulsant activity. It is a nonselective full inverse agonist of benzodiazepine and shows binding affinity at human recombinant GABAA αxβ3γ2 receptor subtypes.
Molecular Structure Analysis
DMCM hydrochloride has a molecular formula of C17H19ClN2O4 and a molecular weight of 350.8 g/mol. The InChIKey is FHCRBVQGMZUJKY-UHFFFAOYSA-N.
Physical And Chemical Properties Analysis
DMCM hydrochloride has a molecular weight of 350.8 g/mol. It has 2 hydrogen bond donors and 5 hydrogen bond acceptors. The compound also has a rotatable bond count of 5. The exact mass and monoisotopic mass of DMCM hydrochloride are both 350.1033348 g/mol. Its topological polar surface area is 73.4 Ų.
Compound Description: DMCM is a potent and selective benzodiazepine (BZ) receptor inverse agonist known to elicit anxiety and seizures in both animal models and humans. []
γ-Aminobutyric Acid (GABA)
Compound Description: GABA is the primary inhibitory neurotransmitter in the central nervous system. It plays a crucial role in regulating neuronal excitability and is involved in various physiological processes, including anxiety, sleep, and seizure activity. []
Relevance: While not structurally similar to DMCM hydrochloride, GABA is functionally relevant. DMCM, the parent compound of DMCM hydrochloride, acts as an inverse agonist at the benzodiazepine binding site of the GABAA receptor complex. This interaction with the GABAergic system is central to the pharmacological effects of DMCM hydrochloride. []
Tiagabine (TGB)
Compound Description: Tiagabine is an antiepileptic drug that acts as a selective inhibitor of the GABA transporter 1 (GAT-1), thereby increasing the concentration of GABA in the synaptic cleft. []
Relevance: Tiagabine is functionally related to DMCM hydrochloride through their shared involvement in the GABAergic system. DMCM hydrochloride, through its parent compound DMCM, modulates GABAergic signaling by acting as an inverse agonist at the benzodiazepine binding site of the GABAA receptor. [] In contrast, tiagabine enhances GABAergic inhibition by preventing GABA reuptake. These opposing actions on the GABAergic system make tiagabine a relevant compound for comparison when investigating the pharmacological effects of DMCM hydrochloride.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
A quinolizidine alkaloid isolated from several FABACEAE including LUPINUS; SPARTIUM; and CYTISUS. It has been used as an oxytocic and an anti-arrhythmia agent. It has also been of interest as an indicator of CYP2D6 genotype.
Lorlatinib is a cyclic ether that is 16,17-dihydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]benzoxadiazacyclotetradecin-15(10H)-one substituted by methyl groups at positions 2 and 10R, and by cyano, amino and fluoro groups at positions 3, 7 and 12 respectively. It is a small molecule inhibitor of ALK and ROS1 kinase developed by Pfizer for the treatment of ALK-positive non-small cell lung cancer. It has a role as an antineoplastic agent and an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor. It is a member of pyrazoles, a member of monofluorobenzenes, an aromatic ether, a nitrile, a member of benzamides, an azamacrocycle, an aminopyridine, a cyclic ether and an organic heterotetracyclic compound. Lorlatinib is a third-generation ALK tyrosine kinase inhibitor (TKI) for patients with ALK-positive metastatic non-small cell lung cancer which was first approved by the US FDA in November of 2018. It was subsequently approved by the EMA in 2019 for the treatment of select patients with previously treated advanced ALK-positive non-small cell lung cancer, followed by an expanded approval in 2022 to include lorlatinib as a first-line treatment option in advanced ALK-positive NSCLC. Lorlatinib is a Kinase Inhibitor. The mechanism of action of lorlatinib is as a Kinase Inhibitor, and Cytochrome P450 3A Inducer, and P-Glycoprotein Inducer, and Cytochrome P450 2B6 Inducer, and Organic Cation Transporter 1 Inhibitor, and Organic Anion Transporter 3 Inhibitor, and Multidrug and Toxin Extrusion Transporter 1 Inhibitor, and Breast Cancer Resistance Protein Inhibitor. Lorlatinib is a selective tyrosine kinase receptor inhibitor used in the therapy of selected cases of advanced non-small cell lung cancer. Lorlatinib is associated with transient elevations in serum aminotransferase levels during treatment but has not been linked to instances of clinically apparent acute liver injury that have been described with other similar kinase inhibitors. Lorlatinib is an orally available, ATP-competitive inhibitor of the receptor tyrosine kinases, anaplastic lymphoma kinase (ALK) and C-ros oncogene 1 (Ros1), with potential antineoplastic activity. Upon administration, lorlatinib binds to and inhibits both ALK and ROS1 kinases. The kinase inhibition leads to disruption of ALK- and ROS1-mediated signaling and eventually inhibits tumor cell growth in ALK- and ROS1-overexpressing tumor cells. In addition, PF-06463922 is able to cross the blood brain barrier. ALK belongs to the insulin receptor superfamily and plays an important role in nervous system development; ALK dysregulation and gene rearrangements are associated with a series of tumors. ROS1, overexpressed in certain cancer cells, plays a key role in cell growth and survival of cancer cells.
Isorhynchophylline is a member of indolizines. It has a role as a metabolite. Isorhynchophylline is a natural product found in Uncaria sinensis, Uncaria macrophylla, and other organisms with data available. See also: Cat's Claw (part of).
INT-767(cas 1000403-03-1) is a inhibitor of FXR and TGF5 and could have probable effect against some liver and metabolic diseases. It was just planed a Phase II trial for Hepatic fibrosis. IC50: 30 nM(EC50, FXR), 630 nM(EC50, TGR5).
1-[(3,4-difluorophenyl)methyl]-2-oxo-N-[(1R)-2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)oxy]-1-phenylethyl]-3-pyridinecarboxamide is a member of benzimidazoles.
Remimazolam Besylate is the besylate ester form of remimazolam, a short-acting benzodiazepine derivative that is structurally related to midazolam, with sedative-hypnotic activity. Upon administration, remimazolam targets and binds to a specific site on the gamma-aminobutyric acid (GABA)-A-chloride ionophore receptor complex located on the neuronal membrane. Binding causes an allosteric modification of the receptor thereby enhancing the affinity of GABA to the receptor leading to an increase in the frequency of chloride-channel opening events, which leads to an increase in chloride ion conductance, neuronal hyperpolarization, inhibition of the action potential, and a decrease in neuronal excitability. See also: Remimazolam (has active moiety).